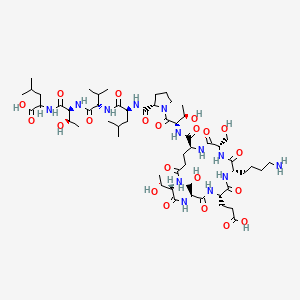
Org 31318
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of endorphins, which are peptides produced by the central nervous system and the pituitary gland. Endorphins are known for their role in pain relief and pleasure enhancement.
Preparation Methods
The synthesis of Org 31318 involves multiple steps, including the removal of specific amino acids from the endorphin peptide chain. The synthetic route typically includes:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain using solid-phase peptide synthesis (SPPS).
Cyclization: The linear peptide is then cyclized to form the cyclic structure of this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Chemical Reactions Analysis
Org 31318 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Org 31318 has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and cyclization techniques.
Biology: this compound is studied for its role in modulating pain and pleasure pathways in the nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management and mood disorders.
Industry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Org 31318 exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors. The binding of this compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects.
Comparison with Similar Compounds
Org 31318 is unique compared to other endorphin derivatives due to its specific amino acid sequence and cyclic structure. Similar compounds include:
Beta-Endorphin: Another endorphin peptide with a different amino acid sequence.
Enkephalins: Smaller peptides that also bind to opioid receptors but have different structures and functions.
Dynorphins: A class of opioid peptides with distinct physiological roles.
This compound’s uniqueness lies in its specific sequence and cyclic nature, which confer distinct binding properties and biological effects.
Properties
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDIGMOOAJPCZ-VJOPWCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H95N13O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128531-64-6 |
Source


|
| Record name | Org 31318 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














